molecular formula C8H8BrF2NO B12873808 3-Bromo-5-(2,2-difluoroethoxy)aniline

3-Bromo-5-(2,2-difluoroethoxy)aniline

Cat. No.: B12873808
M. Wt: 252.06 g/mol
InChI Key: HUYCNFAHIXQTIG-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8BrF2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,2-difluoroethoxy)aniline typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aniline derivative.

    Bromination: The aniline derivative undergoes bromination using bromine or a bromine-containing reagent to introduce the bromine atom at the desired position on the benzene ring.

    Difluoroethoxylation: The brominated intermediate is then reacted with a difluoroethoxy reagent under appropriate conditions to introduce the difluoroethoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and difluoroethoxylation reactions, often carried out in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2-difluoroethoxy)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-5-(2,2-difluoroethoxy)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: It may have potential therapeutic applications, although specific uses in medicine require further research.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2-difluoroethoxy)aniline depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(difluoromethoxy)aniline: This compound is similar in structure but has a difluoromethoxy group instead of a difluoroethoxy group.

    2-Bromo-5-(trifluoromethoxy)aniline: Another similar compound with a trifluoromethoxy group.

Uniqueness

3-Bromo-5-(2,2-difluoroethoxy)aniline is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties compared to other similar compounds

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

3-bromo-5-(2,2-difluoroethoxy)aniline

InChI

InChI=1S/C8H8BrF2NO/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8H,4,12H2

InChI Key

HUYCNFAHIXQTIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCC(F)F)Br)N

Origin of Product

United States

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